An In-depth Technical Guide to the Chemical Structure and Potential of 4-phenylimidazole-1,5-diamine
An In-depth Technical Guide to the Chemical Structure and Potential of 4-phenylimidazole-1,5-diamine
Foreword: The imidazole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of clinically essential therapeutics.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[4] This guide provides a comprehensive technical overview of a specific, yet underexplored derivative: 4-phenylimidazole-1,5-diamine. We will delve into its structural characteristics, propose a logical synthetic pathway, predict its spectroscopic profile, and discuss its potential as a valuable building block for researchers, scientists, and drug development professionals.
The Imidazole Scaffold: A Privileged Structure in Pharmacology
The 1,3-diazole ring system, commonly known as imidazole, is a five-membered aromatic heterocycle that is integral to numerous biological processes and synthetic drugs.[2] It is a core component of essential biomolecules like the amino acid histidine and purines in DNA. This prevalence in nature has made it an attractive scaffold for pharmaceutical development, leading to a wide array of drugs with diverse therapeutic applications, including:
-
Antifungal agents (e.g., Miconazole)
-
Antiprotozoal agents (e.g., Metronidazole, Tinidazole)[1]
-
Anesthetics (e.g., Etomidate)[1]
-
Anticancer agents (e.g., Dacarbazine)[1]
-
Antiviral compounds [5]
The success of the imidazole core stems from its structural features: the nitrogen atoms can act as both hydrogen bond donors and acceptors, and the aromatic ring can participate in π-stacking interactions, allowing for versatile binding to enzyme active sites and cell receptors.[3][4] The exploration of novel substitution patterns on this scaffold, such as in 4-phenylimidazole-1,5-diamine, opens new avenues for discovering next-generation therapeutics.[2]
Structural Elucidation of 4-phenylimidazole-1,5-diamine
4-phenylimidazole-1,5-diamine is a distinct chemical entity characterized by an imidazole ring substituted with a phenyl group at the C4 position and two amine groups at the N1 and C5 positions.
Core Structural Identifiers:
| Property | Value | Source |
| IUPAC Name | 4-phenylimidazole-1,2-diamine | PubChem[6] |
| Molecular Formula | C₉H₁₀N₄ | PubChemLite[7] |
| Molecular Weight | 174.20 g/mol | PubChem[6] |
| Monoisotopic Mass | 174.09055 Da | PubChemLite[7] |
| SMILES | C1=CC=C(C=C1)C2=C(N(C=N2)N)N | PubChemLite[7] |
| InChI Key | TWDBUHTUNHGSRG-UHFFFAOYSA-N | PubChemLite[7] |
Key Structural Features:
-
Imidazole Core: The central five-membered aromatic ring containing two nitrogen atoms provides the fundamental scaffold. Its aromaticity contributes to the molecule's overall stability.
-
Phenyl Group at C4: This bulky, hydrophobic group significantly influences the molecule's steric profile and potential for π-stacking and hydrophobic interactions with biological targets.
-
Amine at C5: A primary amine group directly attached to the imidazole ring. This group is a strong hydrogen bond donor and a potential nucleophile, making it a key site for further chemical modification.
-
Amine at N1: A primary amine attached to one of the ring nitrogens. This N-amino group is a crucial feature that differentiates it from many common imidazoles and significantly impacts the electronic properties and hydrogen bonding capacity of the ring.
Proposed Synthetic Pathway
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 4-Phenylimidazole
-
Reaction Setup: To a round-bottom flask, add 2-bromo-1-phenylethanone (1 mmol).
-
Solvent Addition: Add formamide (15 mL).
-
Heating: Heat the solution to 170–180 °C for 5-9 hours under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product via column chromatography to yield pure 4-phenylimidazole.[8][9]
Step 2: Nitration at the C5 Position
-
Dissolution: Dissolve the 4-phenylimidazole (1 mmol) from Step 1 in concentrated sulfuric acid (H₂SO₄) at 0 °C.
-
Nitrating Agent: Add a nitrating mixture (a stoichiometric equivalent of nitric acid in sulfuric acid) dropwise while maintaining the low temperature.
-
Reaction: Allow the mixture to stir at room temperature until TLC indicates the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Isolation: Filter, wash with cold water, and dry the solid to obtain 5-nitro-4-phenylimidazole.
Step 3: N-Amination at the N1 Position
-
Deprotonation: Dissolve the 5-nitro-4-phenylimidazole (1 mmol) in a suitable anhydrous solvent like THF or DMF. Cool to 0 °C and add a strong base such as sodium hydride (NaH) to deprotonate the imidazole nitrogen.
-
Aminating Agent: Add an electrophilic aminating agent, such as O-(diphenylphosphinyl)hydroxylamine or a similar reagent, to the solution.
-
Reaction: Allow the reaction to proceed, monitoring by TLC for the formation of the N-aminated product.
-
Work-up: Quench the reaction carefully with water and extract the product into an organic solvent. Purify by column chromatography to yield 1-amino-5-nitro-4-phenylimidazole.
Step 4: Concurrent Reduction of Nitro and N-Amino Groups
-
Reaction Setup: Dissolve the 1-amino-5-nitro-4-phenylimidazole (1 mmol) in a solvent such as ethanol or methanol.
-
Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reduction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Completion: Monitor the reaction until the starting material is fully consumed.
-
Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, 4-phenylimidazole-1,5-diamine.
Synthesis Workflow Diagram
Caption: Proposed four-step synthesis of 4-phenylimidazole-1,5-diamine.
Predicted Physicochemical and Spectroscopic Profile
Without experimental data, we can predict the key analytical characteristics of 4-phenylimidazole-1,5-diamine based on its structure and data from related compounds like 4-phenylimidazole.[10][11]
Predicted Physicochemical Properties:
| Property | Predicted Value | Notes |
| XLogP3 | 1.1 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 2 | From the two -NH₂ groups. |
| Hydrogen Bond Acceptors | 3 | From the three ring nitrogens. |
| pKa | Basic | The amine groups and imidazole nitrogen will be basic. |
| Appearance | Solid | Expected to be a crystalline solid at room temperature. |
Predicted Spectroscopic Data:
-
¹H NMR:
-
Phenyl Protons: Multiplets expected in the aromatic region (~7.2-7.8 ppm).
-
Imidazole Proton (C2-H): A singlet expected further downfield (~7.5-8.0 ppm).
-
Amine Protons (NH₂): Two broad singlets, which may be exchangeable with D₂O. Their chemical shift would be variable.
-
-
¹³C NMR:
-
Phenyl Carbons: Multiple signals expected in the ~125-140 ppm range.
-
Imidazole Carbons: Signals for C2, C4, and C5 are expected in the ~115-145 ppm region.
-
-
FT-IR (Infrared Spectroscopy):
-
N-H Stretching: Broad peaks characteristic of primary amines around 3300-3500 cm⁻¹.
-
C-H Aromatic Stretching: Peaks just above 3000 cm⁻¹.
-
C=N and C=C Stretching: Sharp peaks in the 1500-1650 cm⁻¹ region, corresponding to the imidazole and phenyl rings.
-
-
Mass Spectrometry:
-
[M+H]⁺: The predicted m/z for the protonated molecule is 175.09783.[7]
-
Fragmentation: Expect initial loss of amine groups or cleavage of the phenyl ring.
-
Reactivity and Potential in Drug Development
The unique arrangement of functional groups in 4-phenylimidazole-1,5-diamine makes it a compelling scaffold for library synthesis and drug discovery.
Chemical Reactivity:
-
The two primary amine groups are nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation, allowing for the rapid generation of a diverse library of derivatives.
-
The imidazole ring can be targeted by electrophiles, although its reactivity is modulated by the existing substituents.
-
The overall structure is suitable for serving as a ligand for metal complexes.
Pharmacological Rationale:
The combination of a hydrophobic phenyl group and multiple hydrogen bond donors/acceptors provides an ideal framework for interacting with biological targets. The diamine functionality, in particular, offers multiple points for forming strong, directional hydrogen bonds within an enzyme's active site or a receptor's binding pocket. This could be particularly effective for targeting enzymes like kinases, where interactions with the hinge region are critical for inhibition.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-phenyl-1H-imidazole-1,2-diamine | C9H10N4 | CID 765290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-phenyl-1h-imidazole-1,5-diamine (C9H10N4) [pubchemlite.lcsb.uni.lu]
- 8. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-PHENYLIMIDAZOLE(670-95-1) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
